5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester
Description
5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester (CAS 948293-72-9) is a quinoline derivative with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.14 g/mol. The compound features a quinoline backbone substituted with two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid ethyl ester at position 3 (Figure 1). This structural configuration confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-10-11(15)4-8(14)5-12(10)16-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXKFCXXXXIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589086 | |
| Record name | Ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-72-9 | |
| Record name | Ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 5,7-dichloro-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester exhibits notable antimicrobial properties. Studies have shown that compounds with chlorine substituents can enhance antibacterial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against E. coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
2. Anticancer Properties
The compound has garnered attention for its potential in cancer therapy. Its ability to bind to DNA suggests mechanisms that may disrupt cellular replication and repair processes, making it a candidate for further exploration in oncology . In vitro studies have shown that related quinoline derivatives exhibit cytotoxicity against various cancer cell lines, including esophageal and hepatocellular carcinoma cells. IC50 values from these studies indicate moderate to high activity, comparable to established chemotherapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activities of quinoline derivatives:
- Antibacterial Studies : One study evaluated compounds similar to 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester against multiple bacterial strains. The results indicated significant antibacterial activity with MIC values as low as 5 μM against E. coli .
- Cytotoxicity Testing : Another research focused on the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal cancer cells .
- Mechanistic Insights : Research has also explored the mechanisms by which these compounds exert their effects. For example, studies suggest that binding to DNA may be a critical pathway through which these compounds disrupt cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Fluorine/Nitro Groups : The dichloro substitution in the target compound enhances electron-withdrawing effects compared to fluoro/nitro groups in and . This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
- Methyl vs. Cyclopropyl/Hydroxyl Groups : The 2-methyl group in the target compound introduces steric hindrance absent in hydroxyl () or cyclopropyl () analogs. This could reduce metabolic degradation but limit solubility .
- Quinoline vs. Quinoxaline Core: Quinoxaline derivatives () contain two nitrogen atoms, altering electron distribution and hydrogen-bonding capacity compared to quinoline-based compounds .
Physical Properties and Solubility
- Melting Points : The target compound’s ester group likely lowers its melting point compared to carboxylic acid derivatives. For example, the ethyl ester precursor in decomposes at 175–176°C, while its hydrolyzed acid form decomposes at 256–257°C .
- Lipophilicity : The target compound’s XLogP3 (estimated ~3.5) is higher than the hydroxyl-containing analog in (XLogP3 ~2.7), reflecting increased hydrophobicity due to the absence of polar hydroxyl groups .
Biological Activity
5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester (abbreviated as DMCQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMCQ, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
DMCQ is characterized by the following structural features:
- Molecular Formula : C13H11Cl2NO2
- Molecular Weight : 256.08 g/mol
- Functional Groups : The compound contains a quinoline core, two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid moiety at position 3, which is esterified with ethyl alcohol.
These structural characteristics contribute to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives, including DMCQ, exhibit a range of antimicrobial activities. Notably, DMCQ has shown promising results against various Gram-positive pathogens and drug-resistant fungi.
Case Studies
-
Antimicrobial Efficacy Against Gram-positive Bacteria :
- A study demonstrated that DMCQ exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was found to be 64 µg/mL against MRSA TCH 1516 .
- Another study highlighted the transformation of related compounds into esters, which enhanced their antimicrobial activity against multidrug-resistant Acinetobacter baumannii with an MIC of 128 µg/mL .
-
Antifungal Properties :
- DMCQ has also been evaluated for its antifungal activity. It was found to inhibit Candida auris, a significant pathogen known for its resistance to multiple antifungal agents.
Anticancer Activity
DMCQ's potential as an anticancer agent has garnered attention in various studies:
- In Vitro Studies :
- Mechanism of Action :
Comparative Biological Activity
To better understand the biological activity of DMCQ, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Chloro-2-methylquinoline-3-carboxylic acid | Single chlorine atom at position 5 | Lower reactivity compared to DMCQ | Limited data available |
| 7-Bromo-2-methylquinoline-3-carboxylic acid | Bromine atom at position 7 | Different spectrum of activity | Varies based on structure |
| 5,7-Dichloroquinoline-3-carboxylic acid | No methyl group | Moderate activity against certain pathogens | Less potent than DMCQ |
This table illustrates how variations in halogen substituents and additional functional groups can significantly influence the biological behavior of quinoline derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical steps for preparing 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester?
- Methodology : The synthesis involves heterocyclization of enamine intermediates derived from substituted anilines and oxaloacetic acid diethyl esters. Critical steps include high-temperature cyclization (250°C) to form the quinoline core and separation of isomers via crystallization (e.g., acetic acid for isolating 7-chloro-4-hydroxyquinolin-2-carboxylic acid ethyl ester). Subsequent halogenation with phosphorus oxychloride introduces chlorine substituents .
- Optimization : Use molecular sieves and anhydrous solvents (e.g., methanol) to improve reaction efficiency, as demonstrated in analogous quinoline ester syntheses .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Handling : Wear protective gear (gloves, lab coat, goggles) and work in a fume hood. For skin contact, immediately wash with soap/water; for eye exposure, rinse thoroughly with water for several minutes. Avoid inhalation and use CO₂/dry chemical extinguishers for fires due to potential toxic fumes .
- Storage : Store in airtight containers under inert gas (N₂) to prevent degradation.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and ester functionality. Mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₂Cl₂NO₂, MW 249.69). X-ray crystallography resolves stereochemical ambiguities, as applied to related quinoline derivatives .
- Purity Assessment : Elemental analysis (C, H, N) and Karl-Fischer titration detect hydrate impurities, though discrepancies may arise due to variable hydration states .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products (e.g., 5-chloro isomers) during synthesis?
- By-Product Mitigation : Adjust reaction stoichiometry (e.g., excess POCl₃ for complete chlorination) and employ gradient recrystallization (e.g., acetic acid) to separate isomers. Monitor reaction progress via TLC or HPLC to terminate steps at optimal yields .
- Case Study : In analogous syntheses, molecular sieves and ZnCl₂ catalysis improved regioselectivity by stabilizing reactive intermediates .
Q. What mechanistic insights explain the reactivity of the ester group in downstream modifications (e.g., hydrolysis)?
- Reactivity Profile : The ethyl ester undergoes alkaline hydrolysis (10% NaOH/MeOH) to yield carboxylic acid derivatives. Acidic conditions (HCl/H₂O) may decarboxylate the product, as observed in decarboxylation of 7-chloro-4-hydroxyquinolin-2-carboxylic acid .
- Kinetic Studies : Vary pH and temperature to control hydrolysis rates. For example, refluxing in aqueous NaOH (4 h, 86.5% yield) is effective for ester cleavage without degrading the quinoline core .
Q. How do substituents (e.g., Cl, CH₃) influence the compound’s pharmacological activity or interaction with biological targets?
- Structure-Activity Relationship (SAR) : Chlorine atoms enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., bacterial gyrase). Methyl groups at position 2 may sterically hinder metabolic degradation, prolonging activity. Compare IC₅₀ values of analogs in enzyme inhibition assays .
- Experimental Design : Synthesize derivatives (e.g., 5,7-difluoro or methoxy variants) and evaluate anti-inflammatory/antibacterial activity via in vitro models (e.g., COX-2 inhibition, MIC against S. aureus) .
Q. How can researchers resolve discrepancies in purity assessments (e.g., elemental analysis vs. Karl-Fischer)?
- Data Reconciliation : Elemental analysis may misrepresent purity due to hydration (e.g., sesqui- vs. bis-hydrate forms). Cross-validate with thermogravimetric analysis (TGA) to quantify water content and adjust stoichiometric calculations accordingly .
- Case Example : For a related hydrate, Karl-Fischer indicated 10.8% H₂O vs. theoretical 13.2%, suggesting partial hydration requiring corrected formulae for accurate purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
